Lipophilicity (XLogP3) Comparison: Target Compound vs. Propyl-Linked Analog
The target compound exhibits an XLogP3 of 0.3, which is substantially lower than the propyl-linked analog 3-({[1-(5-methyl-1,2,4-oxadiazol-3-yl)butyl]amino}methyl)cyclobutan-1-ol (estimated XLogP3 ≈1.8 by fragment-based calculation). This 1.5-log-unit reduction in lipophilicity predicts improved aqueous solubility and reduced CYP450 promiscuity, a critical differentiation factor in early-stage ADMET profiling .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | 3-({[1-(5-methyl-1,2,4-oxadiazol-3-yl)butyl]amino}methyl)cyclobutan-1-ol; estimated XLogP3 ≈1.8 (fragment-based, no experimental data available for the comparator) |
| Quantified Difference | ΔXLogP3 ≈ -1.5 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) [1] |
Why This Matters
Lower lipophilicity is associated with reduced off-target toxicity risk and better developability, a key procurement criterion for screening libraries targeting intracellular or CNS-penetrant candidates.
- [1] PubChem Compound Summary for CID 126856626, 2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol. National Center for Biotechnology Information, 2024. View Source
